molecular formula C8H10Cl3NO B8181973 2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol hydrochloride

2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol hydrochloride

Cat. No.: B8181973
M. Wt: 242.5 g/mol
InChI Key: BHBIHHQAOJSNFC-UHFFFAOYSA-N
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Description

2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H10Cl3NO

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 2,6-dichlorophenylacetonitrile with ammonia in the presence of a suitable catalyst, followed by hydrolysis to yield the desired product. Reaction conditions typically include high temperatures and pressures to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology: In biological research, the compound is utilized to study enzyme mechanisms and protein interactions. It can act as a probe to investigate the binding affinity of various biomolecules.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its derivatives are being explored for their therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: In the industrial sector, the compound is used in the manufacture of dyes, pigments, and other chemical products. Its unique chemical properties make it valuable for various applications.

Mechanism of Action

The mechanism by which 2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • Diclofenac: A well-known anti-inflammatory drug with a similar phenylacetic acid structure.

  • Ibuprofen: Another anti-inflammatory agent with a different chemical structure but similar therapeutic effects.

  • Acetaminophen: A widely used analgesic and antipyretic with distinct chemical properties.

Uniqueness: 2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol hydrochloride stands out due to its unique chemical structure, which allows for diverse applications in various fields. Its ability to undergo multiple types of reactions and its potential medicinal properties make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

2-amino-2-(2,6-dichlorophenyl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO.ClH/c9-5-2-1-3-6(10)8(5)7(11)4-12;/h1-3,7,12H,4,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBIHHQAOJSNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(CO)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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